molecular formula C6H9NO2 B8712872 Ethyl N-propargylcarbamate

Ethyl N-propargylcarbamate

Cat. No. B8712872
M. Wt: 127.14 g/mol
InChI Key: XGGHCMUJAUKPIJ-UHFFFAOYSA-N
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Patent
US05312823

Procedure details

115 g (2. 1 mol) of propargylamine is introduced into 1 1 of toluene, 91 g of sodium hydroxide dissolved in 400 ml of water are added, and 239 g (2.2 mol) of ethyl chloroformate are added dropwise at 10° C. The mixture is stirred for three hours at room temperature, the organic phase is separated off, the aqueous phase is extracted using toluene, the organic solutions are dried over magnesium sulphate and concentrated, and the concentrate is distilled.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Quantity
239 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[C:2]#[CH:3].C1(C)C=CC=CC=1.[OH-].[Na+].Cl[C:15]([O:17][CH2:18][CH3:19])=[O:16]>O>[CH2:1]([NH:4][C:15](=[O:16])[O:17][CH2:18][CH3:19])[C:2]#[CH:3] |f:2.3|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C(C#C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
91 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
239 g
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for three hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solutions are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the concentrate is distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C#C)NC(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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